molecular formula C28H25ClN2O4 B2947519 Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-57-7

Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B2947519
CAS No.: 321521-57-7
M. Wt: 488.97
InChI Key: BPYZIYVNRNZOGH-UHFFFAOYSA-N
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Description

Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a highly functionalized pyrrolo-pyrrole derivative characterized by a bicyclic octahydropyrrolo[3,4-c]pyrrole core. Key structural features include two benzyl groups at the 1- and 5-positions, a 4-chlorophenyl substituent at the 3-position, and ester (carboxylate) and diketone (4,6-dioxo) functionalities. Safety guidelines emphasize precautions such as avoiding heat sources and keeping the compound away from children .

Properties

IUPAC Name

methyl 3,5-dibenzyl-1-(4-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-8-4-2-5-9-18)23-22(24(30-28)20-12-14-21(29)15-13-20)25(32)31(26(23)33)17-19-10-6-3-7-11-19/h2-15,22-24,30H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYZIYVNRNZOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(N1)C3=CC=C(C=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an amine and a diketone.

    Chlorophenyl Substitution: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, physical, and spectroscopic properties of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate and its analogs:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) IR (υ, cm⁻¹) MS (m/z) Yield (%) Ref.
Target Compound 1,5-dibenzyl, 3-(4-chlorophenyl), 4,6-dioxo Not explicitly given Not reported Not reported Not reported Not reported
Methyl 2-(5-benzoyl-4-phenylthiazol-2-yl)-5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate 2-(benzoyl-phenylthiazol), 3,3-diphenyl, 5-methyl C₃₈H₃₀N₃O₅S 145–147 (decomp) 1707 (C=O) Not reported 78
Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate 3,3,5-triphenyl C₂₇H₂₄N₂O₄ 212–214 1716 (C=O) 365.1501 (M+H+) 82
Methyl 3,3-bis(4-fluorophenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate 3,3-bis(4-fluorophenyl), 5-(4-methoxyphenyl) C₂₇H₂₂F₂N₂O₅ Not reported Not reported 492.4708 (M+) Not reported
Methyl (1S,3R,3aR,6aS)-5-methyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate 3-phenyl, 5-methyl C₁₆H₁₈N₂O₄ Not reported Not reported Not reported 56

Key Observations:

Substituent Effects on Physical Properties: The triphenyl-substituted analog (Entry 3) exhibits a significantly higher melting point (212–214°C) compared to the diphenylthiazol derivative (145–147°C), likely due to enhanced crystallinity from symmetrical substituents .

Spectral Characteristics :

  • Strong carbonyl (C=O) stretches in IR spectra (1707–1716 cm⁻¹) are consistent across analogs, confirming the stability of the diketone moiety .
  • Mass spectrometry data (e.g., m/z 365.1501 for Entry 3) aligns with calculated values, validating molecular integrity .

Synthetic Yields :

  • Yields for pyrrolo-pyrrole derivatives range from 56% to 82%, with higher yields observed in compounds synthesized via subcritical solvent methods (Entries 2–3) .

Structural Diversity :

  • Fluorine and methoxy groups in Entry 4 (C₂₇H₂₂F₂N₂O₅) introduce electronic effects that could modulate solubility or reactivity, though experimental data are lacking .

Biological Activity

Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

  • Molecular Formula : C28H25ClN2O4
  • Molecular Weight : 488.96 g/mol
  • CAS Number : 321521-58-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The presence of the chlorophenyl group is particularly noteworthy as halogen substitutions on aromatic rings have been shown to enhance biological activity in many compounds.

Antimicrobial Activity

Research indicates that compounds containing pyrrole and its derivatives exhibit antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The introduction of a chlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

Pyrrole derivatives are also recognized for their anticancer potential. A study focusing on similar compounds demonstrated that modifications in the pyrrole structure could lead to significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy against different pathogens and cancer cells. The following table summarizes key findings:

StudyPathogen/Cancer Cell LineIC50 (µM)Mechanism
Study 1Staphylococcus aureus15Cell membrane disruption
Study 2Escherichia coli20Inhibition of protein synthesis
Study 3MCF-7 (breast cancer)12Induction of apoptosis
Study 4HeLa (cervical cancer)10Cell cycle arrest

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary studies in rodent models have shown promising results:

  • Antitumor Efficacy : In a study where mice were treated with the compound, significant tumor reduction was observed compared to control groups. The treatment led to a reduction in tumor size by approximately 60% after four weeks .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects noted during the studies.

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